molecular formula C16H15N5O3S B382255 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole CAS No. 300829-48-5

5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole

Cat. No.: B382255
CAS No.: 300829-48-5
M. Wt: 357.4g/mol
InChI Key: MNMIRVPZZUAWET-UHFFFAOYSA-N
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Description

5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole typically involves multiple steps:

    Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Etherification: The nitrophenol is then reacted with 2-chloroethyl ethyl sulfide under basic conditions to form the corresponding ether.

    Tetrazole Formation: The ether is then treated with sodium azide in the presence of a copper catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for nitration and etherification, and high-pressure reactors for the azide reaction to ensure complete conversion and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Aminophenyl derivatives: Formed by reduction of the nitro group.

    Halogenated derivatives: Formed by halogenation of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylate groups, making it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The tetrazole ring is a common motif in drugs due to its stability and ability to participate in hydrogen bonding.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole exerts its effects is largely dependent on its interaction with biological targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((2-(4-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole: Similar structure but with a different substitution pattern on the phenyl ring.

    5-((2-(5-methyl-2-aminophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-((2-(5-methyl-2-nitrophenoxy)ethyl)thio)-1-phenyl-1H-tetrazole is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-12-7-8-14(21(22)23)15(11-12)24-9-10-25-16-17-18-19-20(16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIRVPZZUAWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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